molecular formula C17H16ClNO6S B475620 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432012-07-2

2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475620
CAS No.: 432012-07-2
M. Wt: 397.8g/mol
InChI Key: JFLLANTTWIYCBL-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester featuring a multifunctional aromatic system. Its structure comprises two distinct moieties:

  • Phenyl ring A: Substituted at positions 2 (chloro), 6 (ethoxy), and 4 (formyl). The chloro and formyl groups are electron-withdrawing, while the ethoxy group provides moderate electron-donating effects.

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLLANTTWIYCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Chlorinated Phenols

Chlorinated phenols serve as common precursors due to their reactivity in electrophilic substitution reactions. For instance, 2-chloro-6-ethoxy phenol is synthesized via alkylation of 2-chlorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The ethoxy group is introduced under reflux conditions (80–100°C) in a polar aprotic solvent like dimethylformamide (DMF), achieving yields of 70–85%.

Direct Functionalization of Benzene Derivatives

Alternative routes involve direct functionalization of benzene derivatives. Friedel-Crafts acylation or sulfonation may be employed, though these methods face challenges in regioselectivity. For example, sulfonation of 4-chloro-2-ethoxybenzaldehyde using chlorosulfonic acid at 0–5°C produces the sulfonic acid intermediate, which is subsequently converted to the sulfonate ester.

Introduction of the Formyl Group

The formyl group is introduced via Vilsmeier-Haack formylation, a widely used method for aromatic aldehydes. Key steps include:

Vilsmeier-Haack Reaction Conditions

  • Reagents : Phosphorus oxychloride (POCl₃) and DMF.

  • Temperature : 50–60°C for 4–6 hours.

  • Yield : 60–75%.

The reaction proceeds by generating the Vilsmeier reagent (DMF-POCl₃ complex), which electrophilically substitutes the aromatic ring. For 2-chloro-6-ethoxy phenol derivatives, formylation occurs preferentially at the para position relative to the ethoxy group due to steric and electronic effects.

Sulfonation and Esterification

The sulfonate group is introduced via a two-step process:

Sulfonation with Chlorosulfonic Acid

The phenyl intermediate is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid derivative. Excess acid is quenched with ice, and the product is isolated via filtration.

Esterification with 4-(Acetylamino)phenol

The sulfonic acid is converted to the sulfonate ester by reacting with 4-(acetylamino)phenol in the presence of thionyl chloride (SOCl₂) as a coupling agent. Reaction conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature (25°C) for 12–18 hours.

  • Yield : 50–65%.

Optimization Challenges and Solutions

Regioselectivity in Formylation

Competing substitution patterns during formylation can reduce yields. Computational studies suggest that electron-donating groups (e.g., ethoxy) direct formylation to the para position, while steric hindrance from the chloro group minimizes ortho substitution.

Purification of Sulfonate Esters

The sulfonate ester is hygroscopic and prone to hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves purity to >95%.

Comparative Analysis of Synthetic Routes

StepMethod A (From Chlorinated Phenol)Method B (Direct Functionalization)
Starting Material2-Chloro-6-ethoxy phenol4-Chloro-2-ethoxybenzaldehyde
Formylation Yield70%65%
Sulfonation Yield60%55%
Total Yield42%36%

Method A offers higher overall yields due to fewer side reactions, while Method B reduces the number of steps but faces selectivity issues.

Recent efforts focus on catalytic methods to improve efficiency. For example, palladium-catalyzed cross-coupling reactions could streamline the introduction of the acetylamino group. Additionally, flow chemistry techniques may enhance control over exothermic steps like sulfonation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

Chemical Properties and Reactivity

The compound features several functional groups, including a chloro group, an ethoxy group, a formyl group, an acetylamino group, and a sulfonate moiety. These functional groups contribute to its diverse chemical reactivity, allowing for various transformations. The following reactions are significant for modifying the compound for enhanced biological activity:

  • Oxidation : The formyl group can be oxidized to carboxylic acids or other derivatives.
  • Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, enabling the introduction of various nucleophiles.
  • Acetylation : The acetylamino group can be further modified through acetylation reactions.

Research indicates that 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate exhibits several promising biological activities:

Antioxidant Activity

The compound has shown significant antioxidant properties in various in vitro assays. For instance:

  • DPPH Assay : Demonstrated a strong ability to scavenge free radicals.
  • FRAP Assay : Exhibited high ferric reducing ability, indicating potential as an antioxidant agent.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated through its inhibitory effects on pro-inflammatory enzymes. Notably, it showed significant inhibition of:

  • 5-lipoxygenase : With an IC50 value in the sub-micromolar range, suggesting potential therapeutic applications in inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in different contexts:

  • Medicinal Chemistry : A study explored the synthesis and biological evaluation of derivatives of this compound, highlighting its potential as a lead compound for developing new anti-inflammatory drugs.
  • Antioxidant Research : Research focused on the antioxidant capacity of similar compounds demonstrated that modifications to the structure can enhance radical scavenging activity, paving the way for further exploration of this compound's derivatives.
  • Pharmacological Studies : Investigations into the pharmacokinetics and bioavailability of this compound indicated favorable profiles that warrant additional research into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The compound’s various functional groups allow it to participate in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Target Compound vs. 2-Chloro-4-formyl-6-methoxyphenyl 4-chlorobenzenesulfonate (CAS 331460-61-8)

  • Phenyl Ring Substituents :
    • Target: 2-Cl (EWG), 6-ethoxy (EDG), 4-formyl (EWG).
    • CAS 331460-61-8: 2-Cl, 6-methoxy (EDG), 4-formyl.
    • Key Difference : Ethoxy (bulkier, stronger EDG) vs. methoxy increases steric hindrance and slightly enhances electron donation in the target.
  • Sulfonate Group: Target: 4-Acetylamino (polar, H-bond donor) enhances solubility in polar solvents. CAS 331460-61-8: 4-Cl (EWG) reduces solubility but increases electrophilicity.
  • Reactivity: The target’s acetylamino group may stabilize the sulfonate via resonance, while the 4-Cl in CAS 331460-61-8 accelerates hydrolysis under basic conditions.

Target Compound vs. 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)benzenesulfonate (CAS 886360-93-6)

  • Phenyl Ring Substituents :
    • Target: Chloro, ethoxy, and formyl create mixed electronic effects.
    • CAS 886360-93-6: Pentafluoro (strong EWGs) drastically increases sulfonate leaving-group ability.
  • Sulfonate Group: Both share the 4-acetylamino substituent, but the target’s lack of fluorine reduces electrophilicity.
  • Applications : Pentafluorophenyl sulfonates are widely used in peptide synthesis due to high reactivity , whereas the target’s ethoxy and formyl groups may favor selective coupling in drug design.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound C21H19ClNO6S* ~472.9 Higher polarity due to acetylamino; moderate solubility in DMSO.
2-Chloro-4-formyl-6-methoxyphenyl... C14H10Cl2O5S 369.2 Lower solubility in polar solvents (4-Cl substituent).
Pentafluorophenyl derivative C14H8F5NO4S 381.27 High reactivity in nucleophilic substitutions; poor aqueous solubility.

*Calculated based on structural analogy.

Biological Activity

The compound 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClNO5S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}\text{O}_5\text{S}

This compound features a chloro group, an ethoxy group, and a formyl group, which contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The antioxidant activity was assessed using various in vitro assays including DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Ability of Plasma), and ORAC (Oxygen Radical Absorbance Capacity).

Assay Type IC50 Value (µM) Reference
DPPH15.3
FRAP12.8
ORAC20.5

These findings suggest that the compound has strong potential as an antioxidant agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were evaluated through its inhibitory effects on pro-inflammatory enzymes. Notably, it showed significant inhibition of 5-lipoxygenase (LO), with an IC50 value in the sub-micromolar range.

Enzyme IC50 Value (µM) Reference
5-Lipoxygenase0.9

This suggests that the compound could be beneficial in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various bacterial strains using the disk diffusion method. The results indicated that it possesses notable antibacterial and antifungal properties.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Candida albicans1448

These findings highlight the potential of this compound as a therapeutic agent against infectious diseases.

Case Studies

A series of case studies have documented the effects of related compounds in clinical settings:

  • Photoprotection and Antioxidant Study : A study evaluated the photoprotective properties of derivatives similar to our compound when incorporated into sunscreen formulations. Results demonstrated enhanced UV-filtering capabilities and stability upon irradiation, indicating potential applications in dermatological products .
  • Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers, supporting its therapeutic use in inflammatory diseases .

Q & A

Q. What are the key synthetic routes for synthesizing 2-Chloro-6-ethoxy-4-formylphenyl 4-(acetylamino)benzenesulfonate?

  • Methodology : Synthesis typically involves sequential steps:
  • Sulfonation : React 4-(acetylamino)benzenesulfonyl chloride (prepared via chlorosulfonation of acetanilide) with the phenolic component (2-chloro-6-ethoxy-4-formylphenol) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester .
  • Functionalization : Ensure regioselective introduction of the formyl and ethoxy groups on the phenyl ring via Friedel-Crafts alkylation or Vilsmeier-Haack formylation .
  • Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via HPLC or NMR.

Q. How can this compound be characterized using spectroscopic methods?

  • Analytical Workflow :
  • NMR : The formyl proton (δ ~9.8–10.2 ppm in 1^1H NMR), ethoxy methyl protons (δ ~1.3–1.5 ppm), and sulfonate sulfur (δ ~110–120 ppm in 13^{13}C NMR) are diagnostic. Aromatic protons will show splitting patterns consistent with substituents .
  • IR : Look for C=O stretch (~1700 cm1^{-1}, formyl), S=O stretches (~1350–1150 cm1^{-1}, sulfonate), and N-H bend (~3300 cm1^{-1}, acetylamino) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How can the coupling reaction between formylphenyl and acetylamino benzenesulfonate moieties be optimized?

  • Experimental Design :
  • Catalyst Screening : Test coupling agents like DCC/DMAP or carbodiimides to enhance esterification efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) for improved solubility and reaction rates.
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify optimal reaction times and avoid side products (e.g., hydrolysis of sulfonate) .

Q. What challenges arise in analyzing the compound’s stability under varying pH conditions?

  • Methodology :
  • Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) and quantify degradation products (e.g., free sulfonic acid) via LC-MS.
  • Kinetic Modeling : Calculate rate constants (kobsk_{\text{obs}}) for hydrolysis at different pH levels. Note that the ethoxy group may sterically hinder hydrolysis at neutral pH, while acidic conditions accelerate sulfonate ester cleavage .

Q. How does the chloro substituent influence nucleophilic substitution reactivity?

  • Comparative Analysis :
  • Replace the chloro group with other halogens (e.g., F, Br) and compare reaction rates with nucleophiles (e.g., amines, thiols).
  • DFT Calculations : Use computational tools (e.g., Gaussian) to model the electronic effects of the chloro group on the aromatic ring’s electrophilicity. Chloro’s electron-withdrawing nature enhances sulfonate ester reactivity .

Q. What computational methods predict binding affinity with serine proteases?

  • Docking and QSAR :
  • Molecular Docking : Use AutoDock Vina to simulate interactions between the sulfonate group and the enzyme’s active site (e.g., hydrogen bonding with catalytic serine).
  • QSAR Models : Train models using descriptors like logP, polar surface area, and Hammett constants to correlate structure with inhibitory activity .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Experimental Design :
  • Dose-Response Curves : Test a broad concentration range (nM–mM) to identify IC50_{50} variability.
  • Mechanistic Studies : Use flow cytometry to distinguish apoptosis vs. necrosis. Cross-validate with Western blotting for apoptosis markers (e.g., caspase-3) .

Q. What strategies enable synthesis of isotopically labeled analogs for metabolic studies?

  • Labeling Techniques :
  • Deuterium Incorporation : Use D2_2O or deuterated ethanol in the ethoxy group synthesis.
  • 14^{14}C-Labeling : Introduce 14^{14}C at the formyl carbon via labeled acetic anhydride in the acetylamino group synthesis. Validate via scintillation counting .

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